molecular formula C11H8N4S B1301401 3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol CAS No. 7190-83-2

3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol

Numéro de catalogue: B1301401
Numéro CAS: 7190-83-2
Poids moléculaire: 228.28 g/mol
Clé InChI: ZFSRIRQNMXGKGG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of 3-Phenyltriazolo[4,3-b]pyridazine-6-thiol follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The official International Union of Pure and Applied Chemistry name is 3-phenyl-5H-triazolo[4,3-b]pyridazine-6-thione, reflecting the predominant tautomeric form under standard conditions. The compound is registered under Chemical Abstracts Service number 7190-83-2, providing a unique identifier for scientific and commercial applications.

The molecular structure presents a tricyclic framework consisting of a 1,2,4-triazole ring fused to a pyridazine ring through positions 4 and 3 respectively, designated by the [4,3-b] fusion pattern. The numbering system begins with the triazole nitrogen atoms at positions 1, 2, and 4, while the pyridazine ring contributes nitrogen atoms at positions 1 and 2 of the six-membered ring. The phenyl substituent occupies position 3 of the triazole ring, while the thiol functionality is located at position 6 of the pyridazine moiety.

Property Value Source
Molecular Formula C₁₁H₈N₄S
Molecular Weight 228.27 g/mol
Chemical Abstracts Service Number 7190-83-2
International Union of Pure and Applied Chemistry Name 3-phenyl-5H-triazolo[4,3-b]pyridazine-6-thione
Canonical Simplified Molecular Input Line Entry System Sc1ccc2n(n1)c(nn2)c1ccccc1

The International Chemical Identifier string provides a standardized representation: InChI=1S/C11H8N4S/c16-10-7-6-9-12-13-11(15(9)14-10)8-4-2-1-3-5-8/h1-7H,(H,14,16), with the corresponding International Chemical Identifier Key being ZFSRIRQNMXGKGG-UHFFFAOYSA-N. This systematic identification enables precise chemical database searches and computational modeling applications.

The compound belongs to the broader class of triazolo-pyridazine derivatives, which represent an important subfamily of nitrogen-containing heterocycles with established pharmaceutical relevance. The fusion pattern [4,3-b] distinguishes this particular structural arrangement from other possible triazolo-pyridazine isomers, such as [3,4-a] or [4,5-c] fusion patterns, each possessing distinct electronic and steric properties.

Propriétés

IUPAC Name

3-phenyl-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S/c16-10-7-6-9-12-13-11(15(9)14-10)8-4-2-1-3-5-8/h1-7H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSRIRQNMXGKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2NC(=S)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601213472
Record name 3-Phenyl-1,2,4-triazolo[4,3-b]pyridazine-6(5H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7190-83-2
Record name 3-Phenyl-1,2,4-triazolo[4,3-b]pyridazine-6(5H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7190-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-1,2,4-triazolo[4,3-b]pyridazine-6(5H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1,2,4-triazole with hydrazine derivatives, followed by cyclization with sulfur-containing reagents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetic acid, and the process may require heating to facilitate the cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole or pyridazine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced triazole or pyridazine derivatives.

    Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

One of the most notable applications of 3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol is its antimicrobial properties . Research has demonstrated that derivatives of this compound exhibit potent antituberculostatic , antifungal , and antibacterial activities. A study reported the synthesis of various substituted phenyl-1,2,4-triazolo[4,3-b]pyridazines and their evaluation against Mycobacterium tuberculosis and several fungal strains. The results indicated that certain derivatives showed significant inhibition at low concentrations, suggesting their potential as therapeutic agents against infections caused by resistant strains of bacteria and fungi .

Table 1: Antimicrobial Activity of Derivatives

CompoundConcentration (µg/mL)% Inhibition
1e6.2539
1f6.2562
Rifampicin0.2598
Isoniazid0.03195

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies have indicated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells. The structure of this compound allows it to interact with biological targets involved in cell cycle regulation and apoptosis pathways .

Neuropharmacological Applications

Recent research has identified potential applications of this compound as a ligand for GABA receptors , which are crucial in the modulation of neurotransmission and have implications in treating anxiety and epilepsy disorders. The structural characteristics of triazolo-pyridazine derivatives suggest they may serve as potent modulators or inhibitors at these receptors .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves a multi-step process that includes Friedel-Crafts acylation followed by hydrazinolyis and cyclization reactions. Understanding the structure-activity relationship is vital for optimizing its biological activity. Variations in substituents on the phenyl ring can significantly alter the pharmacological profile of the resulting compounds .

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Electron-donatingIncreased antibacterial activity
Electron-withdrawingEnhanced antifungal properties

Mécanisme D'action

The mechanism of action of 3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. The triazole and pyridazine rings can interact with nucleic acids or other biomolecules, affecting cellular processes. These interactions can result in the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of inflammatory pathways.

Comparaison Avec Des Composés Similaires

Key Observations

  • Thiol vs. Thioether/Amine : The thiol group in the target compound distinguishes it from analogs with thioether (e.g., ethyl 2-[(3-phenyl…thio]acetate, CAS 289661-57-0 ) or amine substituents. Thiols may enhance metal-binding capacity but reduce stability compared to thioethers.
  • Antifungal Activity : Thiadiazole-containing analogs (e.g., 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-thiadiazoles) exhibit antifungal activity via 14α-demethylase inhibition, suggesting that sulfur-containing heterocycles are critical for this target .
  • Antiproliferative Effects : Ester derivatives (e.g., Compounds 14–17) lose thrombin inhibition but gain cell proliferation suppression, highlighting how substituent polarity and steric effects redirect activity .
  • BRD4 Inhibition : Bulky substituents like indole and trifluoromethyl (Compound 6) enhance binding to bromodomains, a feature absent in simpler thiol or pyrazole analogs .

Physicochemical Properties

  • Solubility : Thiol derivatives may exhibit higher aqueous solubility than aryl-substituted analogs (e.g., 6-phenyl-3-(4-pyridyl)-1,2,4-triazolo-thiadiazole ), though oxidation to disulfides could limit stability.

Pharmacological Potential and Limitations

  • Stability Concerns : Thiols are prone to oxidation, necessitating formulation adjustments compared to more stable derivatives like sulfonamides (e.g., N-aryl sulfonamide derivatives ).

Activité Biologique

3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine based on current research findings.

Chemical Structure and Properties

The compound features a triazole ring fused to a pyridazine ring with a thiol group at the 6-position and a phenyl substituent. Its molecular formula is C10H8N4SC_{10}H_8N_4S, and its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC10H8N4SC_{10}H_8N_4S
Molecular Weight220.26 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined for several cell lines:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

The anticancer mechanism is believed to involve induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

The biological activity of this compound is attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit enzymes involved in DNA repair mechanisms and cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiol group or the phenyl substituent can significantly alter its potency and selectivity. For instance:

  • Substituting the thiol group with more lipophilic moieties enhances membrane permeability.
  • Variations in the phenyl ring can affect binding affinity to target proteins.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy : A clinical trial assessed its effectiveness against resistant strains of bacteria in patients with chronic infections. Results showed a reduction in infection rates by over 50% when combined with standard antibiotic therapies.
  • Cancer Treatment : Preclinical models demonstrated that this compound could enhance the effects of conventional chemotherapy agents, suggesting a synergistic effect that warrants further investigation .

Q & A

Q. What are the optimal synthetic routes for 3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis involves multi-step heterocyclic assembly. Key steps include:

  • Cyclocondensation : Reacting substituted pyrazole precursors (e.g., 5-(4-methoxyphenyl)pyrazole-3-carboxylates) with hydrazine hydrate to form triazole intermediates .
  • Thiolation : Introducing the thiol group via nucleophilic substitution or oxidative methods. For example, using phosphorus oxychloride (POCl₃) to activate carboxyl groups, followed by thiolation with thiourea or Lawesson’s reagent .
  • Purification : Employ HPLC with a C18 column (acetonitrile/water gradient) to achieve >95% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm structure via ¹H NMR (δ 7.2–8.5 ppm for aromatic protons) and IR (S-H stretch at ~2550 cm⁻¹) .

Q. How can researchers ensure structural fidelity of this compound during synthesis?

Methodological Answer:

  • Multi-Technique Characterization : Combine elemental analysis (C, H, N, S) with ¹H/¹³C NMR and FTIR to verify functional groups and connectivity. For example, the triazole ring protons appear as singlets in NMR (~8.0–8.3 ppm) .
  • Single-Crystal X-ray Diffraction : Resolve ambiguous cases (e.g., tautomerism) by crystallizing the compound and analyzing bond lengths/angles, as demonstrated for related triazolo-thiadiazoles .

Q. What are the recommended protocols for handling and storing this compound to maintain stability?

Methodological Answer:

  • Storage : Keep under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation of the thiol group.
  • Handling : Use gloveboxes for air-sensitive steps. Monitor degradation via HPLC-UV (monitor loss of thiol peak at λ = 260–280 nm) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against fungal targets like 14α-demethylase?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Discovery Studio to dock the compound into the active site of 14α-demethylase (PDB: 3LD6). Focus on hydrogen bonding (thiol group with heme iron) and π-π stacking (phenyl ring with Tyr residues) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energy via MM-PBSA, prioritizing residues with ΔG < –5 kcal/mol .

Q. How should researchers resolve contradictions between in vitro antifungal activity and in vivo efficacy for this compound?

Methodological Answer:

  • Solubility Optimization : Test solubility in DMSO/PBS mixtures. If <1 mg/mL, modify the scaffold (e.g., replace phenyl with hydrophilic substituents) .
  • Metabolic Stability Assays : Use liver microsomes (human/rat) to identify metabolic hotspots. For rapid clearance, block vulnerable sites (e.g., methylate the triazole ring) .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

  • SAR Library Synthesis : Vary substituents at the phenyl (e.g., electron-withdrawing groups) and pyridazine (e.g., alkyl/aryl thiols) positions. Use parallel synthesis to generate 20–50 analogs .
  • Bioactivity Profiling : Screen analogs against Candida albicans (MIC assay) and correlate activity with Hammett σ constants or logP values to identify key physicochemical drivers .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.